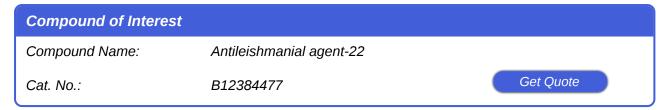


Physicochemical Properties of Antileishmanial Agent-22: A Technical Guide

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Designation: **Antileishmanial Agent-22** Exemplified by: 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide (Compound S-4)

This technical guide provides an in-depth overview of the core physicochemical properties of **Antileishmanial Agent-22**, a novel compound with demonstrated potential for the treatment of leishmaniasis. The data presented herein are derived from in vitro absorption, distribution, metabolism, and excretion (ADME) studies and are crucial for researchers, scientists, and drug development professionals in evaluating its potential as an orally administered therapeutic agent.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of **Antileishmanial Agent-22**, essential for predicting its pharmacokinetic behavior.



Parameter	Value	Method	Significance
Aqueous Solubility	299.7 ± 6.42 μM	HPLC-based method	Indicates sufficient solubility for absorption.
Permeability (Log Pe)	-5.53 ± 0.01	Parallel Artificial Membrane Permeability Assay (PAMPA)	Suggests medium permeability across biological membranes.
Distribution Coefficient (Log D, Octanol/PBS)	0.54	Shake-flask method	A positive Log D indicates a degree of lipophilicity, which is favorable for membrane traversal. [1][2]
Distribution Coefficient (Log D, Cyclohexane/PBS)	-1.33	Shake-flask method	The negative value in a non-polar solvent like cyclohexane suggests the compound is not excessively lipophilic. [1][2]
Plasma Protein Binding	78.82 ± 0.13%	Equilibrium Dialysis	Moderate binding, indicating a reasonable fraction of the drug will be free to exert its pharmacological effect.[1][2]



Stability Profile	% Remaining (after 1 hr)	Conditions	Significance
Phosphate-Buffered Saline (PBS)	99.16 ± 1.32%	pH 7.4	High stability in physiological pH.[1]
Simulated Gastric Fluid (SGF)	101.19 ± 0.76%	Acidic pH	Excellent stability in the stomach environment.[1]
Simulated Intestinal Fluid (SIF)	97.70 ± 0.15%	Neutral/Slightly Alkaline pH	High stability in the intestinal environment.
Metabolic Stability (Rat Liver Microsomes)	36.07 ± 4.15%	Phase-I enzymes, 37°C	Indicates the compound is metabolized by hepatic enzymes.[1][2]

Experimental Protocols

The following sections detail the methodologies employed to determine the physicochemical properties of **Antileishmanial Agent-22**.

Aqueous Solubility Determination

The thermodynamic solubility of the compound was determined using a validated high-performance liquid chromatography (HPLC) method.

- Sample Preparation: An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
- Equilibration: The resulting suspension is shaken in a temperature-controlled water bath for 24 hours to ensure equilibrium is reached.
- Separation: The saturated solution is then filtered to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection, against a standard curve of known concentrations.



Permeability Assessment (PAMPA)

The passive permeability of **Antileishmanial Agent-22** was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).

- Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
- Plate Setup: The PAMPA plate consists of a donor plate (bottom) and an acceptor plate (top), separated by the artificial membrane.
- Dosing: A solution of the compound is added to the donor wells. The acceptor wells are filled with a buffer solution.
- Incubation: The plate assembly is incubated at room temperature for a specified period (e.g.,
 5 hours), allowing the compound to diffuse from the donor to the acceptor compartment.
- Analysis: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV. The effective permeability (Pe) is then calculated.

Distribution Coefficient (Log D) Measurement

The distribution coefficient (Log D) was determined using the traditional shake-flask method at a physiologically relevant pH of 7.4.

- Phase Preparation: Two immiscible phases are used: n-octanol (representing a lipidic environment) and PBS at pH 7.4 (representing the aqueous physiological environment).
- Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of n-octanol is added.
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.
- Concentration Measurement: The concentration of the compound in the aqueous phase is measured before and after equilibration using HPLC-UV.

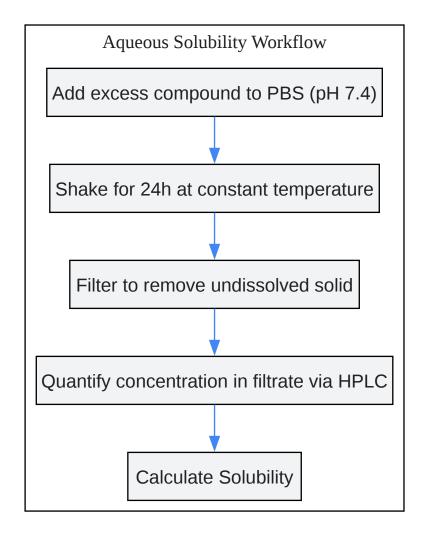


• Calculation: The Log D is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

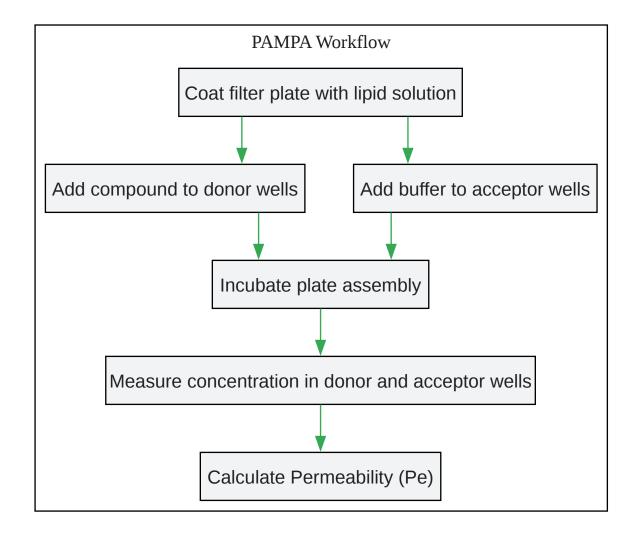
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

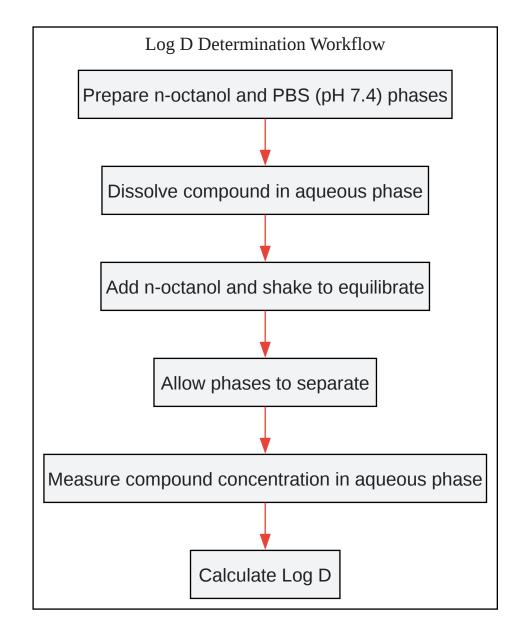












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